molecular formula C15H11ClN2O2 B594846 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile CAS No. 1254177-53-1

3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile

Cat. No.: B594846
CAS No.: 1254177-53-1
M. Wt: 286.715
InChI Key: MJDDJVOPGKIEDP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile is an organic compound characterized by the presence of both chlorophenyl and nitrophenyl groups attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile typically involves a multi-step process. One common method includes the nitration of 4-chlorobenzene to form 4-chloronitrobenzene, followed by a Friedel-Crafts acylation reaction with propionitrile. The reaction conditions often require the use of a strong acid catalyst, such as aluminum chloride, and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain a high-purity product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

    Substitution: Sodium hydroxide, water or alcohol as a solvent.

    Oxidation: Potassium permanganate, acidic or neutral aqueous medium.

Major Products Formed

    Reduction: 3-(4-Chlorophenyl)-2-(4-aminophenyl)propanenitrile.

    Substitution: 3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)propanenitrile.

    Oxidation: Various carboxylic acids and quinones depending on the reaction conditions.

Scientific Research Applications

3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-(4-aminophenyl)propanenitrile.
  • 3-(4-Hydroxyphenyl)-2-(4-nitrophenyl)propanenitrile.
  • 3-(4-Chlorophenyl)-2-(4-methylphenyl)propanenitrile.

Uniqueness

3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile is unique due to the presence of both electron-withdrawing nitro and electron-donating chloro groups, which influence its reactivity and interaction with other molecules. This dual functionality makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c16-14-5-1-11(2-6-14)9-13(10-17)12-3-7-15(8-4-12)18(19)20/h1-8,13H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDDJVOPGKIEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857063
Record name 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254177-53-1
Record name 4-Chloro-α-(4-nitrophenyl)benzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254177-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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